molecular formula C8H9N5O B2920907 1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine CAS No. 1856018-75-1

1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine

Cat. No.: B2920907
CAS No.: 1856018-75-1
M. Wt: 191.194
InChI Key: BYDHUAHJOCTRGN-UHFFFAOYSA-N
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Description

1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine is a sophisticated pyrazole derivative designed for advanced medicinal chemistry and drug discovery research. The compound features a pyrazole-3-amine core, a privileged scaffold in heterocyclic chemistry known for its diverse pharmacological potential, linked to a second pyrazole ring via a carbonyl linker. This unique structure makes it a valuable building block for developing novel bioactive molecules. Pyrazole derivatives are extensively investigated for their antimicrobial properties. Structural analogs, such as 1-methyl-1H-pyrazol-5-amine derivatives incorporating disulfide moieties, have demonstrated potent activity against plant pathogens like Valsa mali and Pseudomonas syringae, suggesting the potential for this chemical class in developing new anti-infective agents . Furthermore, the pyrazole-3-amine substructure is a key feature in compounds synthesized for their efficacy against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria, highlighting its relevance in addressing antibiotic resistance . Beyond antimicrobial applications, the pyrazole core is a common motif in kinase inhibitor research. The structural framework of this compound may be of interest for targeting kinases with rare cysteine residues in their hinge region, a strategy explored in the development of inhibitors for targets like p70S6Kβ . The presence of both hydrogen bond donor and acceptor groups in its architecture allows for potential interactions with key enzymatic targets. Researchers can utilize this compound as a versatile precursor for synthesizing more complex molecules or as a core structure for screening against various biological targets. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(5-amino-2-methylpyrazol-3-yl)-pyrazol-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-12-6(5-7(9)11-12)8(14)13-4-2-3-10-13/h2-5H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDHUAHJOCTRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)N2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of hydrazine with a 1,3-dicarbonyl compound, followed by cyclization and subsequent functionalization to introduce the desired substituents .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs scalable and efficient synthetic routes. These methods may include multicomponent reactions, cycloadditions, and catalytic processes to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of N-alkylated pyrazole derivatives.

Scientific Research Applications

1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to the modulation of biological processes .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their molecular characteristics, and substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Target Compound C₈H₉N₅O 191.19 Pyrazolylcarbonyl at C5 Discontinued; H-bonding capability
1-Methyl-3-phenyl-1H-pyrazol-5-amine C₁₀H₁₁N₃ 173.22 Phenyl at C3 Enhanced lipophilicity
1-Methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine C₈H₉N₄ ~161.19 Pyridin-3-yl at C5 Potential kinase inhibition
1-Methyl-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine C₉H₁₄N₄O 194.24 Piperidine carbonyl at C5 Improved solubility
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine C₅H₆F₃N₃ 165.11 Trifluoromethyl at C3 Metabolic stability
1-(Adamantan-1-yl)-1H-pyrazol-3-amine C₁₃H₁₉N₃ 217.31 Adamantyl at N1 High lipophilicity, CNS applications

Functional Group Analysis

  • Pyrazolylcarbonyl Group (Target Compound) : Introduces polarity and hydrogen-bonding capacity, making it suitable for interactions with biological targets like enzymes. This group is absent in phenyl () or trifluoromethyl derivatives (), which prioritize lipophilicity or electron-withdrawing effects.
  • The positional isomerism (C3 vs. C5) may influence binding specificity.
  • Adamantyl Group () : A bulky, lipophilic substituent that enhances blood-brain barrier penetration, making it relevant for neurological targets.

Biological Activity

1-Methyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structural configuration that may influence its interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C8H9N5O
Molecular Weight 191.19 g/mol
CAS Number 1856018-75-1
Boiling Point Predicted: 467.6 ± 55.0 °C
Density 1.48 g/cm³

This compound is characterized by two pyrazole rings and a carbonyl group, which may play a critical role in its biological activity.

Antitumor Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study focused on various pyrazole derivatives demonstrated their effectiveness against specific cancer cell lines, particularly those expressing mutated BRAF(V600E) and EGFR pathways. The compound's mechanism likely involves the inhibition of these oncogenic pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), which are critical mediators in inflammatory responses. In vitro assays have shown that this compound can significantly reduce inflammation markers in cell cultures exposed to lipopolysaccharides (LPS) .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. It has been shown to interact with various enzymes involved in metabolic pathways, possibly through competitive inhibition mechanisms. For example, studies suggest that the compound may inhibit xanthine oxidase, an enzyme linked to oxidative stress and inflammation .

Antimicrobial Properties

There is emerging evidence supporting the antimicrobial activity of pyrazole derivatives. Specifically, compounds similar to this compound have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with essential metabolic processes .

Study on Anticancer Activity

A notable study evaluated the anticancer effects of various pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain pyrazole compounds exhibited synergistic effects when combined with doxorubicin, enhancing cytotoxicity compared to the drug alone. This suggests a promising avenue for developing combination therapies involving pyrazole derivatives .

Anti-inflammatory Mechanism Investigation

In another research effort, the anti-inflammatory effects of pyrazole derivatives were assessed in animal models of arthritis. The findings revealed that treatment with these compounds led to significant reductions in joint swelling and pain, correlating with decreased levels of inflammatory cytokines in serum samples .

Q & A

Q. What are the established synthetic routes for 1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of propenones with hydrazine derivatives, followed by functional group modifications. For example, Vilsmeier-Haack formylation (using POCl₃ and DMF) is employed to introduce carbonyl groups to pyrazole cores . Intermediate characterization relies on ¹H/¹³C NMR , FT-IR , and mass spectrometry to confirm regiochemistry and purity. Single-crystal X-ray diffraction is used for unambiguous structural confirmation .

Q. How is the compound’s reactivity explored in functionalization reactions?

  • Methodological Answer : The pyrazole backbone undergoes oxidation (e.g., with KMnO₄ or H₂O₂ to form N-oxides) and reduction (e.g., NaBH₄/LiAlH₄ for amine derivatives). Substituents like the 1H-pyrazol-1-ylcarbonyl group enable nucleophilic acyl substitution, useful for coupling with amines or alcohols. Reaction optimization requires pH control (acidic/basic conditions) and catalysts (e.g., CuBr for Ullmann-type couplings) .

Q. What spectroscopic techniques are critical for verifying structural integrity?

  • Methodological Answer :
  • ¹H NMR : Identifies proton environments (e.g., NH₂ at δ 4.8–5.2 ppm, pyrazole protons at δ 6.5–7.5 ppm) .
  • X-ray crystallography : Resolves bond angles and torsional strain in the pyrazole ring (e.g., dihedral angles <5° indicate planarity) .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 215 for a methyl-substituted analog) .

Q. What in vitro assays are used to screen for biological activity?

  • Methodological Answer : Common assays include:
  • Anti-inflammatory : COX-2 inhibition (IC₅₀) via ELISA.
  • Antimicrobial : Agar dilution for MIC determination against S. aureus or E. coli.
  • Analgesic : Tail-flick or acetic acid writhing tests in rodent models .

Advanced Research Questions

Q. How can reaction yields be optimized for copper-catalyzed coupling steps?

  • Methodological Answer : Key parameters include:
ParameterOptimal RangeImpact on Yield
Catalyst (CuBr)10–15 mol%Reduces byproducts
SolventDMF or DMSOEnhances solubility
Temperature80–100°CAccelerates kinetics
BaseCs₂CO₃Stabilizes intermediates
Yields improve from ~17% to >50% under these conditions .

Q. How do substituents at the 1- and 5-positions influence pharmacological activity?

  • Methodological Answer :
  • 1-Methyl group : Enhances metabolic stability by reducing CYP450 oxidation.
  • 5-(Pyrazol-1-ylcarbonyl) : Introduces hydrogen-bonding sites for target binding (e.g., kinase ATP pockets).
    SAR studies show that bulkier 1-substituents (e.g., cyclopropyl) decrease solubility but improve selectivity .

Q. How are contradictory spectral data resolved during structure elucidation?

  • Methodological Answer : Discrepancies between calculated (DFT) and experimental NMR shifts arise from solvent effects or tautomerism. Strategies include:
  • Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency.
  • Variable-temperature NMR : Identifies dynamic processes (e.g., ring flipping).
  • 2D NMR (COSY, NOESY) : Assigns proton-proton correlations in crowded spectra .

Q. What alternative synthetic pathways avoid harsh reagents like POCl₃?

  • Methodological Answer :
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 hrs) and improves regioselectivity.
  • Green chemistry approaches : Use ionic liquids (e.g., [BMIM]BF₄) as recyclable solvents for condensation steps .

Q. How is DFT modeling applied to predict reactivity and tautomeric stability?

  • Methodological Answer : B3LYP/6-31G(d) calculations predict:
  • Tautomer preference : The 3-amine tautomer is 5–8 kcal/mol more stable than 5-amine due to resonance.
  • Reaction barriers : Transition states for nucleophilic acyl substitution are lower in polar aprotic solvents .

Q. What protocols ensure compound stability during long-term storage?

  • Methodological Answer :
  • Storage conditions : -20°C under argon in amber vials (prevents photodegradation).
  • Stabilizers : Add 0.1% BHT to inhibit radical oxidation.
  • Purity checks : Monthly HPLC analysis (C18 column, 90:10 H₂O:MeCN) to monitor degradation .

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